N6-Methyladenosine N1-oxide

Description

Structure

3D Structure

Properties

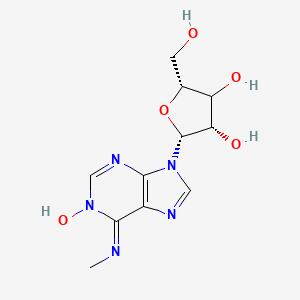

Molecular Formula |

C11H15N5O5 |

|---|---|

Molecular Weight |

297.27 g/mol |

IUPAC Name |

(2R,4S,5R)-2-(hydroxymethyl)-5-(1-hydroxy-6-methyliminopurin-9-yl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-12-9-6-10(14-4-16(9)20)15(3-13-6)11-8(19)7(18)5(2-17)21-11/h3-5,7-8,11,17-20H,2H2,1H3/t5-,7?,8+,11-/m1/s1 |

InChI Key |

WSNFPBJZRWYJBW-DWVWSIQXSA-N |

Isomeric SMILES |

CN=C1C2=C(N=CN1O)N(C=N2)[C@H]3[C@H](C([C@H](O3)CO)O)O |

Canonical SMILES |

CN=C1C2=C(N=CN1O)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Synthetic Analogue N6-methyladenosine N1-oxide: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of N6-methyladenosine N1-oxide. It is important to note that, based on currently available scientific literature, This compound has not been identified as a naturally occurring molecule . Instead, it is recognized as a synthetic adenosine (B11128) analogue. This guide, therefore, focuses on its chemical synthesis, predicted properties, and potential biological relevance, drawing parallels with structurally related compounds.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA in higher eukaryotes, playing a crucial role in RNA metabolism and function. Its discovery has spurred significant interest in the biological activities of various adenosine derivatives. This compound is a structural analogue of m6A, featuring an N-oxide moiety at the N1 position of the adenine (B156593) ring. While its natural occurrence is undocumented, its synthetic availability allows for its exploration as a pharmacological tool and a potential therapeutic agent. This guide provides a comprehensive resource for researchers interested in the synthesis and potential applications of this novel adenosine analogue.

Physicochemical and Predicted Properties

| Property | Value |

| Chemical Formula | C₁₁H₁₅N₅O₅ |

| Molecular Weight | 297.27 g/mol |

| CAS Number | 113509-54-9 |

| Predicted Solubility | Soluble in water and polar organic solvents |

| Predicted pKa | Multiple values due to ionizable groups |

| Predicted Stability | Stable under standard laboratory conditions |

Synthesis of this compound

A definitive, published protocol for the synthesis of this compound is not currently available. However, a plausible two-step synthetic route can be proposed based on established methods for the N-oxidation of adenosine derivatives and the N6-methylation of adenosine.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via one of two primary routes:

-

Route A: N-oxidation of N6-methyladenosine.

-

Route B: N6-methylation of adenosine N1-oxide.

Route A is presented here as a viable approach.

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from a method for the N-oxidation of 2'-deoxyadenosine (B1664071) 5'-triphosphate.[1]

Materials:

-

N6-methyladenosine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Silica (B1680970) gel for column chromatography

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Dissolution: Dissolve N6-methyladenosine in a 1:1 (v/v) mixture of methanol and saturated aqueous NaHCO₃ solution.

-

Oxidation: To the stirred solution, add a solution of m-CPBA in methanol dropwise at room temperature. The molar ratio of m-CPBA to N6-methyladenosine should be optimized, starting with a 1.1:1 ratio.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC. The reaction is expected to be complete within 6-12 hours.

-

Quenching and Extraction: Once the reaction is complete, quench any excess m-CPBA by adding a saturated aqueous solution of sodium thiosulfate. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane to remove m-chlorobenzoic acid.

-

Purification: The aqueous layer containing the product can be purified by silica gel column chromatography or preparative HPLC to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Potential Biological Activity and Signaling Pathways

While the biological effects of this compound have not been reported, the activities of the related compound, adenosine N1-oxide, provide a foundation for hypothesizing its potential roles. Adenosine N1-oxide has been shown to exert anti-inflammatory effects through the activation of the PI3K/Akt/GSK-3β signaling pathway.[2][3][4] It is plausible that this compound could modulate similar pathways.

Caption: Hypothetical signaling pathway modulated by this compound.

This proposed pathway suggests that this compound may bind to an adenosine receptor, initiating a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production.

Potential Applications in Research and Drug Development

As a synthetic analogue of the critical RNA modification m6A, this compound holds potential in several areas of research and drug development:

-

Pharmacological Tool: It can be used to probe the binding pockets of m6A-binding proteins ("readers") and enzymes involved in m6A metabolism ("writers" and "erasers"). The N1-oxide modification may alter binding affinities and specificities, providing insights into the structural requirements for molecular recognition.

-

Therapeutic Potential: Drawing from the anti-inflammatory properties of adenosine N1-oxide, this compound could be investigated as a lead compound for the development of novel anti-inflammatory drugs.[2][3][4]

-

Drug Discovery: The unique chemical properties of the N1-oxide group could be exploited in the design of m6A-targeted therapies with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion

This compound is a synthetic adenosine analogue with the potential to be a valuable tool in chemical biology and drug discovery. While its natural occurrence has not been established, its synthesis is feasible through established chemical methods. Future research into the biological activities of this compound is warranted to explore its potential as a modulator of cellular signaling pathways and as a starting point for the development of novel therapeutics. This guide provides a foundational resource to stimulate and support such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]

- 3. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigma of N6-methyladenosine N1-oxide: A Technical Guide for Researchers

A Note to the Reader: The field of epitranscriptomics is rapidly evolving, with new RNA modifications and their functions being continuously discovered. The subject of this technical guide, N6-methyladenosine N1-oxide (m6A(N1)-O), represents a molecule at the frontier of this research. Currently, there is a notable absence of direct scientific literature detailing the natural occurrence, function, and specific biological pathways of m6A(N1)-O within cells.

This guide, therefore, adopts a foundational and exploratory approach. It will provide a comprehensive overview of the two well-characterized parent modifications: the highly prevalent N6-methyladenosine (m6A) and the biologically active Adenosine (B11128) N1-oxide (ANO). By understanding the roles of these individual modifications, we can construct a scientifically informed, hypothetical framework for the potential functions and significance of m6A(N1)-O, thereby stimulating further investigation into this intriguing molecule.

N6-methyladenosine (m6A): The Prevalent Epitranscriptomic Regulator

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and is also found in other RNA species.[1] It plays a crucial role in regulating RNA metabolism, thereby influencing a vast array of cellular processes.

The "Writer-Eraser-Reader" Regulatory Machinery of m6A

The dynamic and reversible nature of m6A modification is governed by a trio of protein complexes:

-

Writers: These are methyltransferase complexes that install the m6A mark on adenosine residues. The core writer complex consists of METTL3 and METTL14, with other regulatory subunits like WTAP.[2][3]

-

Erasers: These are demethylases that remove the m6A modification. The two known erasers are FTO (fat mass and obesity-associated protein) and ALKBH5.[4]

-

Readers: These are proteins that specifically recognize and bind to m6A-modified RNA, mediating its downstream effects. The YTH domain-containing family of proteins (YTHDF1, YTHDF2, YTHDF3, and YTHDC1/2) are prominent m6A readers.[5]

Cellular Functions of m6A

m6A modification influences multiple stages of the RNA life cycle, including:

-

RNA Splicing: m6A can affect pre-mRNA splicing, leading to the generation of different protein isoforms.[6]

-

RNA Stability and Decay: The binding of different reader proteins can either promote RNA degradation (e.g., YTHDF2) or enhance RNA stability.

-

Translation: m6A can modulate the efficiency of mRNA translation into proteins, with readers like YTHDF1 promoting translation.[2]

-

Nuclear Export: m6A can influence the transport of mRNA from the nucleus to the cytoplasm.[6]

Signaling Pathways Involving m6A

The regulatory effects of m6A are integrated into numerous cellular signaling pathways. For instance, the levels of m6A and its regulators are often dysregulated in cancer, affecting pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT pathway.[4]

Figure 1: The m6A regulatory pathway.

Adenosine N1-oxide (ANO): A Bioactive Adenosine Derivative

Adenosine N1-oxide (ANO) is an oxidized form of adenosine that has been identified in natural sources like royal jelly.[7] Unlike m6A, which is an internal RNA modification, ANO is a modified nucleoside with demonstrated biological activities.

Anti-inflammatory Properties of ANO

ANO has been shown to possess potent anti-inflammatory effects. It can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from activated macrophages.[8][9] This effect is more potent than that of its parent molecule, adenosine.[7]

Modulation of the PI3K/Akt/GSK-3β Signaling Pathway

The anti-inflammatory effects of ANO are mediated, at least in part, through the activation of the PI3K/Akt/GSK-3β signaling pathway.[10] ANO stimulates the phosphorylation and subsequent inactivation of GSK-3β, a kinase known to be involved in regulating the inflammatory response.[10][11]

Figure 2: ANO signaling pathway.

This compound (m6A(N1)-O): A Hypothetical Framework

Based on the established biology of m6A and ANO, we can postulate the potential characteristics and functions of the hypothetical m6A(N1)-O molecule.

Potential Formation and Stability

The formation of m6A(N1)-O in a cellular environment would likely be a result of oxidative stress, where reactive oxygen species (ROS) could potentially oxidize the N1 position of an existing m6A residue within an RNA molecule. The stability of such a modification would be a critical factor in its potential biological relevance.

Hypothetical Cellular Functions

The presence of an N1-oxide group on an m6A residue could have several consequences:

-

Altered "Reader" Protein Recognition: The N1-oxide would introduce a significant steric and electronic change to the adenine (B156593) base. This could disrupt the binding of known m6A reader proteins, potentially altering the fate of the modified RNA. For example, it might inhibit YTHDF2-mediated decay, thereby stabilizing the RNA.

-

Modulation of RNA Structure: The N1-oxide could affect the local RNA structure, which in turn could influence protein binding and other regulatory events.

-

Creation of a Novel Binding Site: It is also plausible that the m6A(N1)-O modification could create a novel binding site for a yet-to-be-discovered set of "reader" proteins, leading to unique downstream functional consequences.

-

Combined Anti-inflammatory and Gene Regulatory Roles: If m6A(N1)-O were to be released from RNA degradation, the free nucleoside might exhibit a combination of the anti-inflammatory properties of ANO and the gene-regulatory precursor role of m6A.

Quantitative Data Summary

The following table summarizes key quantitative aspects of m6A and ANO, providing a basis for comparison and for designing future experiments to investigate m6A(N1)-O.

| Parameter | N6-methyladenosine (m6A) | Adenosine N1-oxide (ANO) |

| Abundance | ~0.1-0.4% of total adenosine in mRNA | Found in natural products like royal jelly; endogenous levels not well-characterized. |

| Location | Internal positions of RNA, enriched near stop codons and in 3' UTRs | Free nucleoside, also studied as an exogenous agent. |

| Key Regulators | Writers (METTL3/14), Erasers (FTO/ALKBH5), Readers (YTH family) | Not applicable (exogenous agent/metabolite) |

| Primary Function | Regulation of RNA metabolism (splicing, stability, translation) | Anti-inflammatory, modulation of cell differentiation.[10][12] |

| IC50 (inhibition of cytokine secretion) | Not applicable | Significantly lower than adenosine for inhibiting TNF-α and IL-6 secretion.[7] |

Experimental Protocols

Investigating the existence and function of m6A(N1)-O would require a combination of established and novel experimental approaches.

Detection of m6A(N1)-O

A crucial first step would be to develop a sensitive and specific method for detecting m6A(N1)-O in biological samples.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the gold standard for identifying and quantifying m6A(N1)-O. A synthetic m6A(N1)-O standard would be required for definitive identification and quantification.

-

Antibody-based methods: The development of a specific antibody against m6A(N1)-O could enable techniques analogous to m6A-seq (MeRIP-seq) for transcriptome-wide mapping.

Workflow for Investigating m6A(N1)-O Function

The following workflow outlines a potential experimental strategy to elucidate the function of m6A(N1)-O.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. Potential roles of N6-methyladenosine (m6A) in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | SJZ Chem-Pharm Co., Ltd. [sjzchem-pharm.com]

- 5. researchgate.net [researchgate.net]

- 6. The Functions of N6-Methyladenosine in Nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory effects of adenosine N1-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation [jstage.jst.go.jp]

The Enigmatic Role of N6-methyladenosine N1-oxide: An Exploration of a Novel RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and has been a focal point of intense research in the field of epitranscriptomics.[1][2][3] This dynamic and reversible modification plays a crucial role in regulating various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation.[2][3] While the biological functions of m6A are increasingly well-understood, the scientific community is continually exploring the existence and roles of other, rarer RNA modifications. One such putative modification is N6-methyladenosine N1-oxide (m6A N1-oxide).

This technical guide aims to provide a comprehensive overview of the current understanding of the biological role of this compound. However, it is critical to preface this guide with the observation that direct research on m6A N1-oxide is exceptionally limited. The vast majority of scientific literature focuses on its precursor, m6A, or the non-methylated counterpart, adenosine (B11128) N1-oxide. Therefore, this document will summarize the available information on related compounds to infer potential functions and lay the groundwork for future investigation into m6A N1-oxide.

The Landscape of Adenosine N-Oxides

While information on m6A N1-oxide is scarce, research into adenosine N1-oxide (ANO) provides a valuable starting point. Adenine N-oxides are products of purine (B94841) chemistry and can result from oxidative damage.[4] These compounds have garnered interest for their diverse biological activities.[4]

Biological Activity of Adenosine N1-oxide (ANO)

ANO, the oxidized form of adenosine at the N1 position, has demonstrated notable anti-inflammatory properties.[5][6] It has been shown to be more stable than adenosine due to its resistance to deamination.[5] Studies have revealed that ANO can inhibit the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS).[5][7]

Signaling Pathways Modulated by Adenosine N1-oxide

The anti-inflammatory effects of ANO are mediated through the modulation of specific intracellular signaling pathways. Research has identified the PI3K/Akt/GSK-3β signaling pathway as a key target of ANO.[4][7] ANO stimulates the phosphorylation of Akt, which in turn phosphorylates and inactivates glycogen (B147801) synthase kinase-3β (GSK-3β).[4][7] The inactivation of GSK-3β is known to suppress the inflammatory response.[4][7]

Caption: PI3K/Akt/GSK-3β signaling pathway activated by Adenosine N1-oxide.

Potential Link to Nitric Oxide and m6A Regulation

Another area of related research involves the interaction of nitric oxide (NO) with the m6A pathway. NO is a signaling molecule and a free radical that can lead to oxidative modifications.[8] Studies have shown that NO can inhibit the activity of the m6A demethylase FTO by directly binding to its catalytic iron center.[8][9][10] This inhibition results in the hypermethylation of mRNA.[8][9][10] While this research does not directly confirm the formation of m6A N1-oxide, it establishes a clear link between an oxidizing agent (NO) and the regulation of m6A levels, suggesting a potential for oxidative modifications of m6A to play a biological role.

Quantitative Data

Due to the nascent stage of research into this compound, there is currently no quantitative data available in the scientific literature regarding its abundance, distribution, or effects on biological processes. Future studies will be necessary to quantify this modification in different tissues and under various physiological and pathological conditions.

Experimental Protocols

The lack of established research means there are no standardized, validated protocols for the detection and analysis of this compound. However, based on the methodologies used for m6A and other modified nucleosides, several approaches could be adapted for future studies.

Hypothetical Methodologies for m6A N1-oxide Detection:

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the gold standard for the identification and quantification of m6A N1-oxide.

-

Protocol Outline:

-

Isolate total RNA from the sample of interest.

-

Purify mRNA using oligo(dT) magnetic beads.

-

Digest the mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1, venom phosphodiesterase, and alkaline phosphatase).

-

Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC).

-

Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. A synthetic standard for m6A N1-oxide would be required for absolute quantification.

-

-

-

Antibody-Based Enrichment (MeRIP-Seq Adaptation): If a specific antibody against m6A N1-oxide could be developed, techniques analogous to methylated RNA immunoprecipitation sequencing (MeRIP-Seq) could be employed to map its transcriptome-wide distribution.

-

Protocol Outline:

-

Fragment the isolated mRNA.

-

Immunoprecipitate the RNA fragments containing m6A N1-oxide using a specific antibody.

-

Prepare a sequencing library from the immunoprecipitated RNA fragments.

-

Perform high-throughput sequencing and analyze the data to identify the locations of m6A N1-oxide.

-

-

Logical Workflow for Investigating m6A N1-oxide

The following diagram outlines a logical workflow for initiating research into the biological role of this compound.

Caption: A proposed experimental workflow for the investigation of m6A N1-oxide.

Conclusion and Future Directions

Future research should focus on the chemical synthesis of an m6A N1-oxide standard to enable its definitive identification and quantification in biological samples. The development of specific antibodies would be instrumental in mapping its presence across the transcriptome. Elucidating the enzymatic machinery responsible for its potential formation and removal, as well as identifying its binding proteins, will be crucial steps in unraveling the biological functions of this enigmatic RNA modification. The insights gained from such studies could open new avenues for understanding RNA-mediated gene regulation and may present novel therapeutic targets for a range of diseases.

References

- 1. N6-Methyladenosine - Wikipedia [en.wikipedia.org]

- 2. The Functions of N6-Methyladenosine in Nuclear RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N6-methyl-adenosine (m6A) in RNA: An Old Modification with A Novel Epigenetic Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Anti-inflammatory effects of adenosine N1-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of adenosine N1-Oxide and pioglitazone on inflammatory and antioxidant state in sepsis caused by experimental cecal puncture in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Adenosine N1-Oxide Exerts Anti-inflammatory Effects through the PI3K/Akt/GSK-3β Signaling Pathway and Promotes Osteogenic and Adipocyte Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitric oxide inhibits FTO demethylase activity to regulate N6-methyladenosine mRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymes Involved in N6-methyladenosine (m6A) Oxidation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the enzymatic processes involved in the oxidation of N6-methyladenosine (m6A), a critical post-transcriptional modification of RNA. It clarifies the nature of m6A oxidative products and provides a comprehensive overview of the key enzymes, their mechanisms, quantitative data, and relevant experimental protocols.

A Note on Terminology: m6A Oxidation vs. m6A-N1-oxide Formation

Current scientific literature extensively documents the oxidative demethylation of m6A at the N6 position of adenosine (B11128). This process is initiated by the hydroxylation of the methyl group, leading to the formation of N6-hydroxymethyladenosine (hm6A), which can be further oxidized to N6-formyladenosine (f6A). These intermediates are then demethylated to adenosine. To date, there is no substantial evidence for the enzymatic formation of a stable N6-methyladenosine N1-oxide within RNA as a direct product of m6A modification pathways. Therefore, this guide will focus on the well-characterized enzymatic oxidation of the N6-methyl group of adenosine.

Core Enzymes in m6A Demethylation

The primary enzymes responsible for the oxidative demethylation of m6A are members of the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases:

-

Fat mass and obesity-associated protein (FTO): The first identified m6A demethylase, FTO is known to catalyze a stepwise oxidation of m6A.

-

AlkB homolog 5 (ALKBH5): Another key m6A demethylase that employs a distinct, direct reversal mechanism.

These enzymes, often referred to as "erasers," play a crucial role in regulating the dynamic landscape of the epitranscriptome.

Catalytic Mechanisms and Products

FTO and ALKBH5, while both being m6A demethylases, exhibit distinct catalytic pathways, leading to different rates of formaldehyde (B43269) release.[1][2]

The FTO Pathway: Stepwise Oxidation

FTO follows a classical oxidative N-demethylation pathway.[1][2] It sequentially oxidizes the N6-methyl group of adenosine. The primary product of FTO action is N6-hydroxymethyladenosine (hm6A).[1] FTO can further oxidize hm6A to N6-formyladenosine (f6A).[3] Both hm6A and f6A are relatively stable intermediates that are eventually converted to adenosine, releasing formaldehyde (FA). This process results in a slower release of formaldehyde compared to the ALKBH5 pathway.[1][4]

The ALKBH5 Pathway: Direct Demethylation

In contrast to FTO, ALKBH5 catalyzes the direct conversion of m6A to adenosine with a rapid release of formaldehyde.[1][2] This is achieved through a unique covalent-based demethylation mechanism.[1][4][5] A catalytic triad (B1167595) of residues (R130/K132/Y139) within ALKBH5 is crucial for this direct demethylation.[1][2][5] This pathway does not produce significant amounts of the hm6A or f6A intermediates.[1]

Quantitative Data

The following tables summarize available quantitative data for FTO and ALKBH5 activity and binding. It is important to note that direct comparison of kinetic parameters can be challenging due to variations in experimental conditions, FTO constructs, and nucleic acid sequences used across different studies.[6]

| Enzyme | Substrate | KM (µM) | kcat (min-1) | Reference |

| FTO | m6A nucleoside | 791 | - | [7] |

Table 1: Michaelis-Menten Constants for FTO.

| Enzyme | Ligand | Kd (µM) | Method | Reference |

| ALKBH5 | GG(m6A)CU RNA | 37 | ITC | [8] |

| ALKBH5 | dGdG(m6A)dCdT DNA | 33 | ITC | [8] |

| ALKBH5 | Citrate | 50 | ITC | [9] |

Table 2: Dissociation Constants for ALKBH5.

| Enzyme | Inhibitor | IC50 (µM) | Assay Conditions | Reference |

| ALKBH5 | Citrate | ~488 | Standard assay conditions | [9] |

| FTO | Citrate | 300 | Standard assay conditions | [9] |

Table 3: Inhibitor Concentrations for FTO and ALKBH5.

Signaling Pathways

FTO and ALKBH5 are implicated in various cellular signaling pathways, influencing processes from development to disease.

FTO and WNT Signaling

FTO has been shown to play a significant role in regulating the WNT signaling pathway.[10] Interestingly, this regulation can be independent of its demethylase activity.[10] Depletion of FTO can lead to an attenuation of the canonical WNT/β-Catenin signaling pathway and a simultaneous activation of the non-canonical WNT/PCP pathway through the upregulation of DKK1.[10]

ALKBH5 and ATF4 Translation

ALKBH5, along with FTO, can act as a polyribosome-associated protein to regulate the translation of ATF4 mRNA, particularly under conditions of cellular stress such as treatment with sorafenib (B1663141) in hepatocarcinoma cells.[11] This suggests a role for m6A demethylases in the integrated stress response.

Experimental Protocols

In Vitro Demethylase Activity Assay (FTO)

This protocol is adapted from established methods for measuring FTO activity in vitro.[3][12]

Reagents:

-

Reaction Buffer (1X): 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM L-ascorbic acid.

-

FTO Enzyme: Purified recombinant FTO (e.g., 0.1 - 1 µM final concentration).

-

Substrate: m6A-containing RNA oligonucleotide (e.g., 2 µM final concentration).

-

Cofactors: 75 µM (NH4)2Fe(SO4)2·6H2O, 300 µM α-ketoglutarate (2-oxoglutarate).

-

Quenching Solution: 1 mM EDTA.

Procedure:

-

Prepare a 2X enzyme and cofactor mixture in the reaction buffer.

-

Prepare a 2X substrate mixture in the reaction buffer.

-

Initiate the reaction by mixing equal volumes of the enzyme/cofactor and substrate mixtures.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 150 minutes).

-

Quench the reaction by adding EDTA to a final concentration of 1 mM.

-

For analysis, digest the RNA to single nucleosides using nuclease P1 and/or other RNases.

-

Analyze the nucleoside mixture by UPLC-MS/MS to quantify the relative amounts of m6A, hm6A, f6A, and A.

In Vitro Demethylase Activity Assay (ALKBH5)

Commercial kits are available for measuring ALKBH5 activity, often using a chemiluminescent or colorimetric readout.[13] The general principle involves an m6A-containing substrate coated on a microplate.

Principle:

-

ALKBH5 enzyme is incubated with the m6A-RNA substrate in the wells.

-

Active ALKBH5 demethylates the substrate.

-

A specific antibody that recognizes m6A is added, binding only to the remaining methylated substrate.

-

An HRP-labeled secondary antibody is added, followed by a chemiluminescent or colorimetric substrate.

-

The signal is inversely proportional to ALKBH5 activity.

Cellular m6A Quantification by LC-MS/MS

This protocol provides a method for the global quantification of m6A in total RNA from cells or tissues.[14][15]

Procedure:

-

RNA Isolation: Isolate total RNA from cells or tissues using a standard method (e.g., TRIzol or a commercial kit). Ensure high purity and integrity of the RNA.

-

mRNA Purification (Optional): If focusing on mRNA, purify poly(A) RNA from the total RNA using oligo(dT)-magnetic beads.

-

RNA Digestion: Digest the RNA (e.g., 200 ng) to single nucleosides using a cocktail of nucleases, such as nuclease P1, followed by a phosphatase (e.g., bacterial alkaline phosphatase) to remove the 5'-phosphate.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using a suitable liquid chromatography column (e.g., C18).

-

Detect and quantify adenosine and m6A using a mass spectrometer in positive ion mode with selected reaction monitoring (SRM) or parallel reaction monitoring (PRM).

-

Use stable isotope-labeled internal standards for accurate quantification.

-

-

Data Analysis: Calculate the ratio of m6A to A to determine the relative abundance of m6A.

Conclusion

The enzymatic oxidation of m6A is a critical regulatory mechanism in gene expression, orchestrated primarily by the demethylases FTO and ALKBH5. These enzymes, through their distinct catalytic pathways, introduce a layer of dynamic control over the epitranscriptome. While the concept of an "m6A-N1-oxide" is not supported by current evidence in the context of RNA modification, the study of FTO-mediated N6-hydroxymethylation and N6-formylation continues to be a vibrant area of research. A thorough understanding of the mechanisms, kinetics, and cellular roles of these enzymes is paramount for the development of novel therapeutic strategies targeting a wide range of human diseases.

References

- 1. pnas.org [pnas.org]

- 2. Distinct RNA N- demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTO-Mediated Formation of N6-Hydroxymethyladenosine and N6-Formyladenosine in Mammalian RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. escholarship.org [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. repo.lib.jfn.ac.lk [repo.lib.jfn.ac.lk]

- 8. researchgate.net [researchgate.net]

- 9. Structures of Human ALKBH5 Demethylase Reveal a Unique Binding Mode for Specific Single-stranded N6-Methyladenosine RNA Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The m6A(m)-independent role of FTO in regulating WNT signaling pathways | Life Science Alliance [life-science-alliance.org]

- 11. mdpi.com [mdpi.com]

- 12. biorxiv.org [biorxiv.org]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 15. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of N6-methyladenosine N1-oxide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the cellular localization of N6-methyladenosine N1-oxide (m6A-N1-oxide). Directed at researchers, scientists, and drug development professionals, this document outlines the synthesis, potential biological functions, and proposed methodologies for elucidating the subcellular distribution of this novel RNA modification. While direct experimental evidence on the cellular localization of m6A-N1-oxide is currently limited, this guide synthesizes knowledge from the well-established field of N6-methyladenosine (m6A) and related adenosine (B11128) N1-oxides to provide a foundational framework for future investigations.

Introduction to this compound

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various aspects of RNA metabolism, including splicing, nuclear export, stability, and translation. The enzymatic machinery responsible for the addition ("writers"), removal ("erasers"), and recognition ("readers") of m6A has been extensively studied, revealing a complex regulatory network that influences gene expression and cellular fate.

This compound (m6A-N1-oxide) is a derivative of m6A, characterized by the addition of an oxygen atom to the N1 position of the adenine (B156593) ring. While the biological significance of this N1-oxidation is yet to be fully elucidated, it is hypothesized to modulate the chemical properties of m6A, potentially altering its base-pairing capabilities and interactions with reader proteins. Understanding the subcellular localization of m6A-N1-oxide is a crucial first step in unraveling its physiological and pathological roles.

Synthesis and Chemical Properties

The generation of m6A-N1-oxide can occur through the N-nitrosation of m6A. This chemical transformation can be achieved under mild acidic conditions using reagents like nitric oxide (NO) donors.[1] The presence of endogenous nitric oxide, a key signaling molecule, suggests that the formation of m6A-N1-oxide could be a physiologically relevant event, particularly in cellular environments with high NO levels, such as during inflammatory responses.[2][3]

Table 1: Key Chemical Information for this compound

| Property | Value | Reference |

| Molecular Formula | C11H15N5O5 | Inferred |

| Molecular Weight | 297.27 g/mol | Inferred |

| Parent Compound | N6-methyladenosine (m6A) | [1] |

| Key Modification | N1-oxide | [1] |

Postulated Cellular Localization and Function

Based on the known cellular distribution of its parent molecule, m6A, and the biological activities of the related compound adenosine N1-oxide, we can propose a hypothetical model for the cellular localization of m6A-N1-oxide.

m6A is deposited on mRNA co-transcriptionally in the nucleus . The m6A methyltransferase complex, consisting of METTL3 and METTL14, is predominantly localized to nuclear speckles. Once modified, m6A-containing transcripts are recognized by nuclear reader proteins, such as YTHDC1, which mediate their splicing and export to the cytoplasm.

In the cytoplasm , m6A-modified mRNAs are bound by a different set of reader proteins, including the YTHDF family (YTHDF1, YTHDF2, YTHDF3) and IGF2BPs. These interactions determine the fate of the mRNA, directing it towards translation, decay, or storage in specific cytoplasmic granules.

Given this framework, m6A-N1-oxide, if formed from existing m6A, would likely be found in both the nucleus and cytoplasm , associated with RNA. The N1-oxidation could potentially alter the affinity of m6A for its reader proteins, thereby modulating the downstream processes of RNA metabolism. For instance, a change in binding affinity could shift the balance between mRNA translation and decay.

Furthermore, studies on adenosine N1-oxide have demonstrated its ability to modulate cellular signaling pathways, such as the PI3K/Akt/GSK-3β pathway, which is involved in inflammation and cell differentiation. This suggests that free m6A-N1-oxide, if present in the cell, could also have signaling roles independent of its incorporation into RNA.

Experimental Protocols for Determining Cellular Localization

To validate the hypothesized cellular distribution of m6A-N1-oxide, a combination of biochemical and imaging techniques will be necessary.

Method 1: Immunofluorescence Staining

This method aims to visualize the subcellular localization of m6A-N1-oxide using a specific antibody.

Protocol:

-

Cell Culture and Fixation:

-

Culture cells of interest (e.g., HeLa, HEK293T) on glass coverslips.

-

Treat cells with an NO donor to induce the formation of m6A-N1-oxide, if necessary.

-

Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific antibody binding with 1% bovine serum albumin (BSA) in PBS for 30 minutes.

-

Incubate the cells with a primary antibody specific for m6A-N1-oxide (requires custom antibody generation) diluted in 1% BSA in PBS overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope.

-

References

The Emerging Landscape of Oxidative N6-Methyladenosine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA, playing a pivotal role in RNA metabolism and gene expression. Recent discoveries have unveiled a further layer of complexity: the oxidative demethylation of m6A. This process, primarily mediated by the fat mass and obesity-associated (FTO) protein, generates transient but functionally significant derivatives, namely N6-hydroxymethyladenosine (hm6A) and N6-formyladenosine (f6A). Contrary to the initial query of N6-methyladenosine N1-oxide, the physiologically relevant oxidation of m6A occurs at the N6-methyl group. This technical guide provides a comprehensive overview of the formation, physiological relevance, and methods of study for these oxidized m6A species, offering a valuable resource for researchers in the field of epitranscriptomics and drug development.

Introduction to Oxidative Demethylation of m6A

The discovery of reversible m6A methylation, regulated by "writer" (methyltransferase) and "eraser" (demethylase) proteins, revolutionized our understanding of post-transcriptional gene regulation. The "erasers," FTO and AlkB homolog 5 (ALKBH5), are Fe(II)- and α-ketoglutarate-dependent dioxygenases that catalyze the oxidative removal of the methyl group from m6A. While both enzymes demethylate m6A, FTO has been shown to proceed through a stepwise oxidation mechanism, generating hm6A as an intermediate and f6A as a further oxidized product.[1][2][3] These oxidized derivatives are relatively unstable in aqueous solution, with half-lives of approximately 3 hours under physiological conditions, ultimately leading to the formation of adenosine (B11128).[2] This dynamic process suggests that hm6A and f6A may act as transient signaling molecules, fine-tuning the function of m6A-modified RNAs.

Formation and Metabolism of hm6A and f6A

The primary pathway for the formation of hm6A and f6A is the enzymatic activity of FTO. ALKBH5, on the other hand, appears to directly demethylate m6A to adenosine without the formation of stable oxidized intermediates.[4]

The FTO-mediated Oxidation Pathway

The FTO-catalyzed reaction is a two-step oxidation process:

-

Hydroxylation: FTO utilizes Fe(II) and α-ketoglutarate to hydroxylate the methyl group of m6A, forming hm6A.

-

Formylation: FTO can further oxidize the hydroxymethyl group of hm6A to a formyl group, resulting in f6A.

This process is depicted in the following signaling pathway diagram:

Quantitative Data on FTO and ALKBH5 Enzyme Kinetics

The enzymatic activities of FTO and ALKBH5 have been characterized, revealing differences in their substrate preferences and catalytic efficiencies. The following table summarizes key kinetic parameters for these enzymes.

| Enzyme | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1µM-1) | Reference |

| FTO | m6A linear 9-mer RNA | 0.5 ± 0.1 | 0.34 ± 0.02 | 0.68 | [5] |

| m6A 25-mer stem-loop RNA | 1.2 ± 0.3 | 0.92 ± 0.08 | 0.77 | [5] | |

| ALKBH5 | m6A linear 9-mer RNA | 1.1 ± 0.3 | 0.06 ± 0.01 | 0.055 | [5] |

| m6A 25-mer stem-loop RNA | 0.8 ± 0.2 | 0.08 ± 0.01 | 0.1 | [5] |

Table 1: Kinetic parameters of FTO and ALKBH5 for m6A-containing RNA substrates.

Physiological Relevance of Oxidized m6A Derivatives

The transient nature of hm6A and f6A suggests they may act as signaling intermediates, modulating the function of m6A-modified RNAs. Their presence has been confirmed in mRNA from human cells and mouse tissues.[2] The physiological roles of these modifications are an active area of research, with emerging evidence pointing to their involvement in key cellular processes.

Regulation of mRNA Translation

m6A itself is known to influence mRNA translation efficiency. The oxidized derivatives, hm6A and f6A, may further fine-tune this process. While direct quantitative data on the impact of hm6A and f6A on translation is still limited, the dynamic nature of their formation and removal suggests a role in the rapid regulation of protein synthesis in response to cellular signals. It is hypothesized that these modifications could alter the binding of m6A "reader" proteins, thereby modulating the recruitment of translational machinery.

Involvement in Signaling Pathways

The oxidative demethylation of m6A has been implicated in the regulation of several critical signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell growth, proliferation, and survival. Aberrant m6A modifications have been shown to affect the expression of key components of the PI3K/Akt pathway.[6][7] The dynamic oxidation of m6A by FTO could provide a mechanism for rapidly modulating the activity of this pathway in response to stimuli.

-

Wnt Signaling Pathway: The Wnt pathway plays a fundamental role in embryonic development and tissue homeostasis. The m6A reader protein YTHDF1 has been shown to direct translational control of intestinal stemness in a Wnt-dependent manner.[8] The oxidative state of m6A could therefore influence the intricate regulation of this pathway.

-

MAPK Signaling Pathway: The MAPK pathway is involved in cellular responses to a wide range of stimuli, including stress and growth factors. The interplay between m6A modifications and the MAPK pathway is an area of active investigation, with potential implications for various diseases.

Experimental Protocols for Studying m6A Oxidation

A variety of experimental techniques are available to study the oxidative demethylation of m6A. This section provides an overview of key methodologies.

Quantification of hm6A and f6A by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.

Protocol Overview:

-

RNA Isolation: Isolate total RNA from cells or tissues of interest, followed by enrichment for poly(A) RNA (mRNA).

-

RNA Digestion: Digest the purified mRNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

-

LC-MS/MS Analysis: Separate the resulting nucleosides by liquid chromatography and detect and quantify them by tandem mass spectrometry. Stable isotope-labeled internal standards for hm6A and f6A should be used for accurate quantification.[9][10]

Key Reagents and Equipment:

-

RNA extraction kit

-

Oligo(dT) magnetic beads for mRNA purification

-

Nuclease P1, bacterial alkaline phosphatase

-

LC-MS/MS system

-

Stable isotope-labeled nucleoside standards

FTO and ALKBH5 Activity Assays

Several assay formats are available to measure the enzymatic activity of FTO and ALKBH5, including chemiluminescent and radioactivity-based assays.

Chemiluminescent Assay Protocol (General Steps):

-

Substrate Immobilization: A 96-well plate is pre-coated with a methylated RNA substrate.

-

Enzyme Reaction: The purified FTO or ALKBH5 enzyme is added to the wells along with necessary cofactors (Fe(II), α-ketoglutarate).

-

Antibody Detection: A highly specific antibody that recognizes the methylated substrate is added.

-

Secondary Antibody and Detection: An HRP-labeled secondary antibody is added, followed by a chemiluminescent substrate. The signal is inversely proportional to the demethylase activity.[1][2][11]

Radioactivity-based Assay Protocol (General Steps):

-

Substrate Preparation: A tritiated S-adenosyl-L-methionine ([³H]-SAM) is used to label an unmethylated RNA substrate, generating a [³H]-m6A-labeled RNA.

-

Demethylation Reaction: The purified ALKBH5 or FTO enzyme is incubated with the [³H]-m6A-labeled RNA substrate.

-

Detection: The release of the tritiated methyl group (as formaldehyde) is quantified by scintillation counting.[12]

Conclusion and Future Perspectives

The discovery of the oxidative derivatives of m6A, hm6A and f6A, has added a new dimension to the field of epitranscriptomics. While our understanding of their physiological roles is still in its infancy, it is clear that these modifications are not mere byproducts of demethylation but likely play active roles in regulating gene expression. Future research will undoubtedly focus on elucidating the specific functions of hm6A and f6A, identifying their "reader" proteins, and understanding how their dysregulation contributes to human diseases. The development of more sensitive and specific detection methods will be crucial for advancing our knowledge in this exciting area. The insights gained from these studies hold great promise for the development of novel therapeutic strategies targeting the dynamic landscape of RNA modifications.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of m6A modification in regulating the PI3K/AKT signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m6A RNA modification modulates PI3K/Akt/mTOR signal pathway in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linking m6A to Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Detection of N6-methyladenosine N1-oxide in RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic mRNA, playing a crucial role in RNA metabolism and gene expression. The dynamic regulation of m6A is carried out by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"). The oxidation of nucleobases, including m6A, can occur in response to cellular oxidative stress, potentially leading to the formation of N6-methyladenosine N1-oxide (m6A-N1-oxide). The detection and quantification of this specific oxidized modification are critical for understanding its biological significance and its potential role in pathological conditions.

These application notes provide a comprehensive overview of the methodologies for the detection of m6A-N1-oxide in RNA. While direct, established protocols specifically for m6A-N1-oxide are not widely available, this document outlines a robust approach based on the well-established techniques for the analysis of other modified and oxidized nucleosides, particularly utilizing liquid chromatography-mass spectrometry (LC-MS).

Detection Methodologies

The primary and most reliable method for the detection and quantification of m6A-N1-oxide is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This technique offers high sensitivity and specificity, allowing for the accurate identification and measurement of modified nucleosides within a complex biological sample.

Other potential, less direct methods that could be adapted for semi-quantitative or qualitative analysis include:

-

High-Performance Liquid Chromatography (HPLC) with UV detection: This method can be used for the separation and detection of modified nucleosides, though it lacks the specificity of mass spectrometry.

-

Antibody-based approaches (e.g., ELISA or Dot Blot): These methods would require the development of a highly specific antibody that can distinguish m6A-N1-oxide from m6A and other adenosine (B11128) modifications. Currently, no commercial antibodies for m6A-N1-oxide are readily available.

Quantitative Data Presentation

The following table summarizes the expected quantitative parameters for the detection of modified nucleosides using LC-MS/MS, based on methods for similar compounds. These values should be established and validated for m6A-N1-oxide in any new experimental setup.

| Parameter | LC-MS/MS | HPLC-UV | Antibody-based Assays |

| Limit of Detection (LOD) | Low femtomole to attomole range | Picomole to femtomole range | Picogram to nanogram range |

| Limit of Quantification (LOQ) | Low femtomole to attomole range | Picomole to femtomole range | Picogram to nanogram range |

| Linear Dynamic Range | 3-5 orders of magnitude | 2-3 orders of magnitude | 1-2 orders of magnitude |

| Specificity | High (based on mass-to-charge ratio) | Moderate (based on retention time) | Variable (depends on antibody) |

| Throughput | Moderate | Moderate | High |

| Instrumentation | LC system coupled to a mass spectrometer | HPLC system with a UV detector | Plate reader or imaging system |

Experimental Protocols

Protocol 1: Quantification of m6A-N1-oxide in RNA by LC-MS/MS

This protocol details the steps for the sensitive and specific quantification of m6A-N1-oxide from total RNA samples.

Materials:

-

Total RNA sample

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Acetonitrile (ACN), LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

m6A-N1-oxide standard (synthesis may be required)

-

Stable isotope-labeled internal standard (e.g., 15N5-m6A-N1-oxide)

-

C18 reverse-phase HPLC column

-

Liquid chromatography system coupled to a triple quadrupole mass spectrometer

Procedure:

-

RNA Digestion:

-

To 1-5 µg of total RNA, add 2 units of Nuclease P1 in a final volume of 20 µL of 10 mM ammonium acetate (pH 5.3).

-

Incubate at 42°C for 2 hours.

-

Add 2 µL of 100 mM ammonium bicarbonate and 1 unit of Bacterial Alkaline Phosphatase.

-

Incubate at 37°C for 2 hours.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any debris.

-

Collect the supernatant containing the digested nucleosides.

-

-

LC-MS/MS Analysis:

-

Inject 5-10 µL of the supernatant onto a C18 reverse-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-5 min: 2% B

-

5-15 min: 2-30% B

-

15-17 min: 30-95% B

-

17-20 min: 95% B

-

20-21 min: 95-2% B

-

21-30 min: 2% B

-

-

Flow Rate: 0.3 mL/min.

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for m6A-N1-oxide and the internal standard. The exact mass transitions will need to be determined by infusing the synthesized m6A-N1-oxide standard.

-

-

-

Quantification:

-

Generate a standard curve using the synthesized m6A-N1-oxide standard.

-

Quantify the amount of m6A-N1-oxide in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS-based detection of m6A-N1-oxide.

Logical Relationship of m6A and its Oxidized Form

Caption: Relationship between adenosine, m6A, and m6A-N1-oxide.

Conclusion

The detection of this compound in RNA is an emerging area of epitranscriptomics. The protocols and methodologies outlined in these application notes provide a robust framework for researchers to begin investigating this novel RNA modification. The use of LC-MS/MS is highly recommended for its sensitivity and specificity. Further research, including the development of specific antibodies and sequencing-based methods, will be crucial to fully elucidate the biological roles of m6A-N1-oxide.

Application Notes and Protocols for N6-methyladenosine (m6A) Sequencing Methods

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in various aspects of RNA metabolism, including splicing, export, stability, and translation.[1][2][3] The dynamic nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, highlights its significance in gene expression regulation.[2] Dysregulation of m6A has been implicated in numerous diseases, making the precise mapping of m6A sites across the transcriptome a critical area of research.[4] This document provides detailed application notes and protocols for several key methods used to sequence m6A modifications. While the initial request specified "N6-methyladenosine N1-oxide," the current body of scientific literature focuses predominantly on N6-methyladenosine (m6A) sequencing. The following protocols are for the detection of m6A.

I. Overview of m6A Sequencing Methods

A variety of high-throughput sequencing-based methods have been developed to map m6A modifications transcriptome-wide. These can be broadly categorized into antibody-based, chemical-based, and enzyme-based approaches, each with its own advantages and limitations in terms of resolution, specificity, and required input material.

Comparison of Key m6A Sequencing Methods

| Method | Principle | Resolution | RNA Input | Antibody Dependent | Key Advantages | Key Limitations |

| m6A-seq/MeRIP-seq | Immunoprecipitation of m6A-containing RNA fragments with an anti-m6A antibody, followed by high-throughput sequencing.[5][6][7] | ~100-200 nt[6][8] | 5-10 µg poly(A) RNA[9] | Yes | Widely used, well-established. | Low resolution, potential antibody bias.[8] |

| miCLIP/m6A-CLIP | UV cross-linking of the m6A antibody to RNA, enabling more precise identification of the modification site.[3] | Single-nucleotide | 5 µg poly(A) RNA[9] | Yes | High resolution. | Complex workflow. |

| m6ACE-seq | UV cross-linking and immunoprecipitation followed by 5'-to-3' exonuclease digestion, which stalls at the cross-linked m6A site.[10] | Single-nucleotide | Not specified | Yes | Simplified CLIP-based method. | Potential for exonuclease bias. |

| NOseq | Chemical deamination of adenosine (B11128) to inosine (B1671953) by nitrous acid; m6A is resistant to this conversion.[4] | Amplicon-dependent | ~500 ng total or mRNA[4] | No | Antibody-free, suitable for targeted validation. | Limited to specific amplicons, requires custom mapping algorithm.[4] |

| eTAM-seq | Enzymatic deamination of unmodified adenosine to inosine by a TadA variant; m6A remains unchanged.[1][11] | Single-nucleotide[1] | As low as 10 cells | No | High resolution and sensitivity, quantitative.[1] | Requires specific enzyme (TadA8.20). |

| m6A-ORL-Seq | Chemical labeling of m6A via oxidation and reduction, followed by biotinylation for enrichment. This process also induces a reverse transcription truncation signature at the modification site. | Single-base | 5 µg poly(A)+ RNA or 30 µg total RNA | No | Antibody-free, provides single-base resolution. | Multi-step chemical process. |

II. Experimental Protocols

m6A-seq/MeRIP-seq (Methylated RNA Immunoprecipitation Sequencing)

This is the most widely used method for transcriptome-wide m6A mapping.[10] It involves the enrichment of m6A-containing RNA fragments using a specific antibody.[5]

Experimental Workflow:

Caption: Workflow of the m6A-seq/MeRIP-seq protocol.

Protocol:

-

RNA Preparation:

-

Isolate total RNA from cells or tissues using a standard method like TRIzol extraction.

-

Enrich for poly(A)+ RNA using oligo(dT) magnetic beads.[12]

-

Assess RNA quality and quantity.

-

-

RNA Fragmentation:

-

Immunoprecipitation (IP):

-

Take an aliquot of the fragmented RNA to serve as the input control.[5]

-

Prepare antibody-bead complexes by incubating anti-m6A antibody with Protein A/G magnetic beads.[6]

-

Incubate the remaining fragmented RNA with the antibody-bead complexes in IP buffer overnight at 4°C.[6][7]

-

Wash the beads to remove non-specifically bound RNA.

-

-

Elution and Library Preparation:

-

Elute the m6A-containing RNA fragments from the beads.

-

Purify the eluted RNA and the input control RNA.

-

Prepare sequencing libraries from both the IP and input samples according to the manufacturer's protocol (e.g., Illumina TruSeq). This includes reverse transcription, second-strand synthesis, adapter ligation, and PCR amplification.[7]

-

-

Sequencing and Data Analysis:

-

Sequence the libraries on a high-throughput sequencing platform.

-

Align the reads to the reference genome/transcriptome.

-

Use peak-calling algorithms to identify regions enriched for m6A in the IP sample relative to the input control.[12]

-

NOseq (Nitrous acid-based m6A sequencing)

NOseq is a chemical-based method for detecting m6A in specific RNA amplicons. It relies on the principle that nitrous acid deaminates adenosine to inosine, while m6A is resistant to this chemical modification.[4]

Experimental Workflow:

Caption: Workflow of the NOseq protocol for targeted m6A detection.

Protocol:

-

RNA Deamination:

-

To approximately 500 ng of RNA in a sodium acetate (B1210297) buffer (pH 4.5), apply nitrous acid. This can be achieved by bubbling NO gas into the solution or using sodium nitrite (B80452) in an acidic milieu.[4]

-

Incubate the reaction to allow for the deamination of unmodified adenosines to inosines.

-

Purify the treated RNA using ethanol (B145695) precipitation.[4]

-

-

Reverse Transcription:

-

Perform reverse transcription on the deaminated RNA using a target-specific primer.[4] The primer should be designed to anneal to the RNA region of interest.

-

Use a reverse transcriptase that reads inosine as guanosine.

-

-

PCR Amplification and Sequencing:

-

Amplify the cDNA using PCR with primers flanking the target region.[4]

-

Sequence the resulting amplicons using a high-throughput sequencing platform.

-

-

Data Analysis:

-

Align the sequencing reads to the reference sequence.

-

Identify m6A sites as positions where a high percentage of "A" reads are retained, in contrast to unmodified "A" positions which will be read as "G".[4] A specialized mapping algorithm may be needed to handle the sequence changes caused by deamination.[4]

-

eTAM-seq (evolved TadA-assisted N6-methyladenosine sequencing)

eTAM-seq is a high-resolution, quantitative method that uses an engineered adenosine deaminase (TadA8.20) to selectively convert unmodified adenosines to inosines, leaving m6A sites intact.[1][11]

Experimental Workflow:

Caption: Workflow of the eTAM-seq protocol.

Protocol:

-

Sample and Control Preparation:

-

Isolate RNA from the experimental sample.

-

Prepare two control groups:

-

FTO control: Treat an aliquot of the sample RNA with the m6A eraser FTO to remove m6A modifications. This helps to identify biases from other TadA8.20-resistant modifications.

-

IVT control: Use in vitro transcribed RNA of the same transcriptome, which is free of modifications. This helps to identify biases from RNA structures that may inhibit TadA8.20 activity.

-

-

-

Enzymatic Deamination:

-

Treat the sample and control RNAs with the purified TadA8.20 enzyme. This will convert unmodified adenosines to inosines.

-

-

Library Preparation and Sequencing:

-

Perform reverse transcription, which will read inosines as guanosines.

-

Prepare sequencing libraries from all three samples (experimental, FTO control, IVT control).

-

Sequence the libraries.

-

-

Data Analysis:

-

Align reads to the reference transcriptome.

-

Identify m6A sites by looking for positions with a statistically significant enrichment of 'A' reads compared to 'G' reads in the experimental sample, after accounting for background signals from the control samples.

-

The methylation level (stoichiometry) at a given site can be calculated from the ratio of 'A' reads to the total reads covering that position.

-

III. Data Presentation

The quantitative data from different m6A sequencing methods can be summarized to facilitate comparison.

Quantitative Comparison of m6A Sequencing Methods

| Parameter | m6A-seq/MeRIP-seq | miCLIP/m6A-CLIP | NOseq | eTAM-seq | m6A-ORL-Seq |

| Resolution | ~100-200 nt[6][8] | Single-nucleotide | Amplicon-dependent | Single-nucleotide[1] | Single-base |

| Min. RNA Input | 5-10 µg poly(A) RNA[9] | 5 µg poly(A) RNA[9] | ~500 ng[4] | As low as 10 cells | 5 µg poly(A)+ RNA |

| Quantitative | Semi-quantitative | Semi-quantitative | Yes (for amplicons)[4] | Yes[1] | Yes |

| Antibody Required | Yes | Yes | No | No | No |

| Throughput | High | Low | Moderate | High | High |

IV. Signaling Pathways and Logical Relationships

The identification of m6A sites is the first step in understanding their regulatory roles. These modifications are dynamically regulated by a complex interplay of proteins.

The m6A Regulatory Pathway:

Caption: Dynamic regulation of m6A modification and its downstream effects.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. m6A level and isoform characterization sequencing (m6A-LAIC-seq) reveals the census and complexity of the m6A epitranscriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. NOseq: amplicon sequencing evaluation method for RNA m6A sites after chemical deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-Wide Location Analyses of N6-Methyladenosine Modifications (m6A-Seq) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protocol for antibody-based m6A sequencing of human postmortem brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome-wide profiling of N6-methyladenosine via a selective chemical labeling method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SELECT-m6A Sequencing Service - CD Genomics [cd-genomics.com]

- 10. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome-wide profiling and quantification of N6-methyladenosine by enzyme-assisted adenosine deamination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for LC-MS/MS Analysis of N6-methyladenosine N1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA stability, splicing, and translation. The reversible nature of this modification, governed by "writer," "eraser," and "reader" proteins, highlights its importance in gene expression regulation. Emerging evidence suggests that oxidative modifications of RNA nucleosides, including m6A, may represent a new layer of epitranscriptomic regulation and could be implicated in oxidative stress and various disease states. One such oxidized derivative is N6-methyladenosine N1-oxide (m6A-N1-O).

This document provides detailed application notes and protocols for the analysis of m6A-N1-O using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and specific quantification of nucleoside modifications.

Hypothetical Biological Significance of this compound

While the precise biological role of m6A-N1-O is still under investigation, based on the known functions of m6A and other adenosine (B11128) N-oxides, several potential roles can be postulated. Adenine N-oxides are known products of oxidative damage and can impact DNA replication. Adenosine N1-oxide has been shown to possess anti-inflammatory properties and can influence cellular signaling pathways.[1][2] Therefore, m6A-N1-O may be involved in:

-

Oxidative Stress Response: Formation of m6A-N1-O could be a marker of oxidative stress, reflecting the impact of reactive oxygen species (ROS) on the epitranscriptome.

-

Modulation of m6A Recognition: The N1-oxide modification could alter the binding of "reader" proteins to m6A, thereby modulating the downstream effects of m6A marking.

-

Inflammatory Signaling: Similar to adenosine N1-oxide, m6A-N1-O might participate in the regulation of inflammatory pathways.

The diagram below illustrates a hypothetical pathway for the formation of m6A-N1-O and its potential downstream consequences.

Experimental Protocols

Synthesis of this compound Standard (Hypothetical Protocol)

Accurate quantification by LC-MS/MS requires a purified analytical standard. While a commercial source for this compound is available, this section provides a hypothetical synthesis protocol based on methods for analogous compounds for researchers who may need to synthesize their own standard.[1]

Materials:

-

N6-methyladenosine (m6A)

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Methanol (B129727) (MeOH)

-

Aqueous sodium bicarbonate (NaHCO₃) solution

-

High-performance liquid chromatography (HPLC) system for purification

Procedure:

-

Dissolve N6-methyladenosine in a 1:1 (v/v) mixture of methanol and aqueous sodium bicarbonate.

-

Add mCPBA to the solution.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, purify the this compound product using an appropriate preparative HPLC method.

-

Lyophilize the purified fraction and characterize the final product by mass spectrometry and NMR to confirm its identity and purity.

Sample Preparation from Biological Matrices

The following protocol outlines the steps for extracting and digesting RNA from cells or tissues to prepare nucleosides for LC-MS/MS analysis.

Materials:

-

TRIzol reagent or equivalent RNA extraction kit

-

mRNA purification kit (e.g., oligo(dT) magnetic beads)

-

Nuclease P1

-

Bacterial Alkaline Phosphatase (BAP)

-

Ultrapure water (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Total RNA Extraction: Isolate total RNA from cell or tissue samples using TRIzol reagent or a commercial RNA extraction kit according to the manufacturer's instructions.

-

mRNA Enrichment: Enrich for mRNA from the total RNA pool using oligo(dT) magnetic beads. This step is crucial to reduce the background from highly abundant ribosomal and transfer RNAs.[3]

-

RNA Digestion:

-

To 1-5 µg of mRNA, add Nuclease P1 in a compatible buffer.

-

Incubate at 37°C for 2 hours.

-

Add Bacterial Alkaline Phosphatase and a suitable buffer.

-

Incubate at 37°C for an additional 2 hours to dephosphorylate the nucleotides to nucleosides.

-

-

Sample Cleanup: After digestion, it is recommended to perform a cleanup step to remove enzymes and other interfering substances. This can be achieved by protein precipitation with cold acetonitrile or by solid-phase extraction (SPE).

-

Final Preparation: Evaporate the solvent and reconstitute the nucleoside mixture in an appropriate volume of the initial LC mobile phase.

The following diagram illustrates the experimental workflow for sample preparation.

References

Application Notes and Protocols for N6-methyladenosine (m6A) Immunoprecipitation

A Note on N6-methyladenosine N1-oxide (m6A-N1-O):

Extensive searches for antibodies, immunoprecipitation protocols, and signaling pathways specifically targeting this compound (m6A-N1-O) did not yield specific results. The vast majority of available reagents and established protocols are designed for the detection and analysis of N6-methyladenosine (m6A). It is possible that m6A-N1-O is a novel or less-studied modification for which specific tools have not yet been developed or widely commercialized.

Therefore, this document provides detailed application notes and protocols for the immunoprecipitation of N6-methyladenosine (m6A) . Researchers interested in m6A-N1-O may consider adapting these protocols, with the crucial caveat that the cross-reactivity and efficacy of anti-m6A antibodies for m6A-N1-O would need to be rigorously validated.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in various biological processes, including RNA splicing, nuclear export, stability, and translation.[1] The dynamic and reversible nature of m6A modification, regulated by "writer," "eraser," and "reader" proteins, highlights its importance in gene expression regulation.[1][2] Dysregulation of m6A has been implicated in numerous diseases, including cancer.[3][4]

Methylated RNA Immunoprecipitation followed by sequencing (MeRIP-seq) is a powerful technique to map the transcriptome-wide distribution of m6A.[5][6] This method relies on the specific enrichment of m6A-containing RNA fragments using an anti-m6A antibody. This document provides a comprehensive guide to performing MeRIP-seq, including antibody selection, detailed protocols, and data analysis considerations.

Commercially Available Anti-m6A Antibodies for Immunoprecipitation

The selection of a high-quality antibody is paramount for the success of a MeRIP-seq experiment. Several commercial antibodies have been validated for this application. A comparative study highlighted the performance of different antibodies, with some showing better efficacy for low-input samples.[7][8]

| Antibody | Supplier | Catalog Number | Host | Clonality | Validated Applications | Notes |

| Anti-N6-methyladenosine (m6A) | Millipore | ABE572 | Rabbit | Polyclonal | MeRIP-seq, Dot Blot, IP | Widely used and cited in literature. Note: Some sources indicate this product may be discontinued.[8] |

| Anti-N6-methyladenosine (m6A) | Millipore | MABE1006 | Mouse | Monoclonal | MeRIP-seq, Dot Blot, RIP | Good performance with high RNA input.[7][9] |

| N6-Methyladenosine (m6A) (D9D9W) Rabbit mAb | Cell Signaling Technology | 56593 | Rabbit | Monoclonal | MeRIP-seq, Dot Blot, ELISA | Reported to be effective for low RNA input samples.[7] |

| Anti-N6-methyladenosine (m6A) antibody | Synaptic Systems | 202 003 | Rabbit | Polyclonal | MeRIP-seq, IP, Dot Blot, ELISA | |

| Anti-N6-methyladenosine (m6A) antibody | Abcam | ab151230 | Rabbit | Polyclonal | MeRIP-seq, Dot Blot |

Detailed Experimental Protocol: Methylated RNA Immunoprecipitation (MeRIP-seq)

This protocol outlines the key steps for performing MeRIP-seq, from RNA preparation to library construction.

RNA Extraction and Quality Control

-

Objective: Isolate high-quality total RNA from cells or tissues.

-

Protocol:

-

Extract total RNA using a TRIzol-based method or a commercial kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA integrity using a Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) > 7 is recommended.

-

Quantify the RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.

-

RNA Fragmentation

-

Objective: Fragment the RNA into a suitable size range (typically ~100 nucleotides) for immunoprecipitation and sequencing.

-

Protocol:

-

Resuspend the desired amount of total RNA (e.g., 15 µg for high input, or as low as 0.5 µg for low input protocols) in fragmentation buffer (e.g., 10 mM Tris-HCl, 10 mM ZnCl2).

-

Incubate at 94°C for a predetermined time (typically 5-15 minutes, requires optimization) to achieve the desired fragment size.

-

Immediately stop the fragmentation by adding EDTA and placing the tube on ice.

-

Purify the fragmented RNA using ethanol (B145695) precipitation.

-

Verify the fragment size distribution on a Bioanalyzer.

-

Immunoprecipitation (IP) of m6A-containing RNA

-

Objective: Enrich for RNA fragments containing the m6A modification using a specific antibody.

-

Protocol:

-

Pre-clear the fragmented RNA by incubating with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared fragmented RNA with an anti-m6A antibody (e.g., 1-5 µg, requires optimization) overnight at 4°C with gentle rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.

-

Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for 2 hours at 4°C to capture the antibody-RNA complexes.

-

Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.

-

Elute the m6A-containing RNA from the beads. This can be done using a competitive elution with free m6A nucleosides or by using a high-salt buffer.

-

Purify the eluted RNA using a suitable RNA clean-up kit or ethanol precipitation.

-

Library Preparation and Sequencing

-

Objective: Prepare sequencing libraries from the m6A-enriched RNA (IP) and a corresponding input control sample.

-

Protocol:

-